molecular formula C11H15NO2 B161680 Ethyl 3-(3-aminophenyl)propanoate CAS No. 10039-64-2

Ethyl 3-(3-aminophenyl)propanoate

Cat. No.: B161680
CAS No.: 10039-64-2
M. Wt: 193.24 g/mol
InChI Key: CUNKFKQHEJGIIB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminophenyl)propanoate, also known as this compound, is an organic compound with the molecular formula C11H15NO2. It is a derivative of propionic acid and features an amino group attached to a phenyl ring, which is further connected to an ethyl ester group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of Ethyl 3-(m-aminophenyl)propionate on various types of cells and cellular processes are not well-documented. It is unclear how the compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways that Ethyl 3-(m-aminophenyl)propionate is involved in, including any enzymes or cofactors it interacts with, are not well-understood. It is unclear whether the compound has any effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(3-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylpropionic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of ethyl 3-(m-aminophenyl)propionate may involve continuous flow reactors to optimize yield and purity. The use of anhydrous conditions and specific catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(3-aminophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-(4-aminophenyl)propionate
  • Ethyl 3-(2-aminophenyl)propionate
  • Ethyl 3-(m-nitrophenyl)propionate

Comparison: Ethyl 3-(3-aminophenyl)propanoate is unique due to the position of the amino group on the meta position of the phenyl ring. This positioning can influence its reactivity and interaction with other molecules compared to its ortho and para counterparts. Additionally, the presence of the amino group provides distinct chemical properties, such as the ability to participate in hydrogen bonding and nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKFKQHEJGIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905458
Record name Ethyl 3-(3-aminophenyl)propanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-64-2
Record name Benzenepropanoic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10039-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(m-aminophenyl)propionate
Source ChemIDplus
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Record name Ethyl 3-(3-aminophenyl)propanoate
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Record name Ethyl 3-(m-aminophenyl)propionate
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Synthesis routes and methods I

Procedure details

A mixture of 3-(3-nitro-phenyl)-acrylic acid ethyl ester (16.5 g, 74.6 mmol) and Pd/C (1.65 g) in methanol (200 mL) was stirred under 40 psi of H2 at RT for 2 h then filtered over celite. After removal the solvent, 14 g of 3-(3-amino-phenyl)-propionic acid ethyl ester was obtained and used directly without further purification. 1H-NMR (400 MHz, CDCl3): 7.11 (t, J=5.6 Hz, 1H), 6.67 (d, J=7.2 Hz, 1H), 6.63-6.61 (m, 2H), 4.13 (q, J=7.2 Hz, 2H), 2.87 (t, J=8.0 Hz, 2H), 2.59 (t, J=7.6 Hz, 2H), 1.34 (t, J=6.8 Hz, 3H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A Parr hydrogenation vessel was charged with Part (1) compound (12.0 g, 54.3 mmol), concentrated HCl (15 mL, 0.15 mmol), 10% palladium on carbon (750 mg) and absolute ethanol (75 mL). The slurry was purged with nitrogen and agitated under an initial pressure of 45 psi of hydrogen gas. After 16 h, the flask was evacuated and the contents filtered through Celite and evaporated. The residue was dissolved in water and adjusted to pH 9 with solid sodium carbonate. The resulting mixture was extracted with dichloromethane (250 mL×2). The combined extracts were evaporated to give the title compound (8.7 g, 86%) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(3-nitrophenyl)acrylate (63 g, 284 mmol) and Pd/C (6.3 g) in MeOH (800 ml) were stirred under 40 psi of H2 at room temperature for 2 hr, then filtered through celite to give the product ethyl 3-(3-aminophenyl)propanoate (48 g, yield 89%). 1H NMR MeOD 400 MHz. δ 7.00-6.51 (m, 4H), 4.10-4.04 (m, 2H), 2.79-2.76 (m, 2H), 2.56-2.52 (m, 2H), 1.20-1.17 (m, 3H).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
catalyst
Reaction Step One

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